
8-Theophyllinevaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Theophyllinevaleric acid is a chemical compound with the molecular formula C12H16N4O4. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of a valeric acid moiety to theophylline enhances its pharmacological properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Theophyllinevaleric acid typically involves the esterification of theophylline with valeric acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Theophyllinevaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the theophylline ring, leading to the formation of various substituted derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate .
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted theophylline derivatives .
Scientific Research Applications
8-Theophyllinevaleric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various theophylline derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular signaling pathways and its potential as a modulator of enzyme activity.
Medicine: Investigated for its bronchodilator properties and potential use in the treatment of respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 8-Theophyllinevaleric acid involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Antagonism: It blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.
Histone Deacetylase Activation: It may activate histone deacetylases, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Theophylline: A bronchodilator with similar pharmacological properties but without the valeric acid moiety.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Theobromine: A compound found in cocoa with mild stimulant and diuretic effects
Uniqueness: 8-Theophyllinevaleric acid stands out due to its enhanced pharmacological properties, combining the bronchodilator effects of theophylline with the additional benefits provided by the valeric acid moiety. This makes it a compound of interest for further research and potential therapeutic applications .
Properties
CAS No. |
5432-58-6 |
|---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)pentanoic acid |
InChI |
InChI=1S/C12H16N4O4/c1-15-10-9(11(19)16(2)12(15)20)13-7(14-10)5-3-4-6-8(17)18/h3-6H2,1-2H3,(H,13,14)(H,17,18) |
InChI Key |
INKHLBGUHJMJGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)

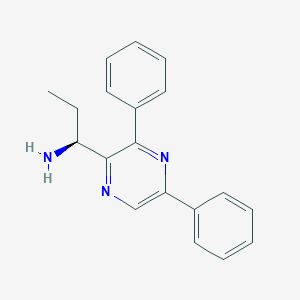
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
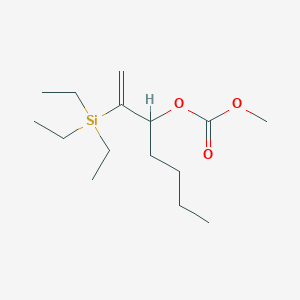
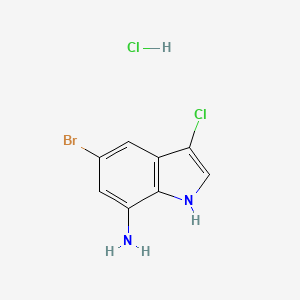
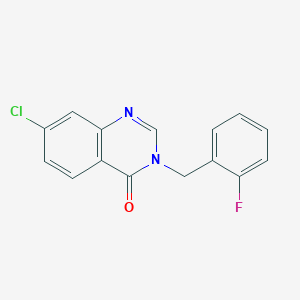


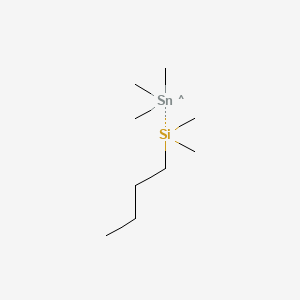
![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)


